REACTION_SMILES
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[CH3:12][CH2:13][OH:14].[CH3:1][CH2:2][NH2:3].[Cl:4][c:5]1[n:6][cH:7][n:8][c:9]([Cl:11])[cH:10]1>>[CH3:1][CH2:2][NH:3][c:5]1[n:6][cH:7][n:8][c:9]([Cl:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)ncn1
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Name
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Type
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product
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Smiles
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CCNc1cc(Cl)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |